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HADA Hydrochloride

Cat. No.: B1192859
M. Wt: 328.71
InChI Key: PLVOEKQNBIXHDI-SBSPUUFOSA-N
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Description

The Peptidoglycan Cell Wall as a Central Research Focus in Bacteriology

The bacterial cell wall is a remarkable and essential structure, a molecular exoskeleton that provides shape, and structural integrity, and protects the cell from osmotic lysis. medchemexpress.com This complex, mesh-like layer is primarily composed of peptidoglycan (PG), a polymer unique to bacteria, consisting of glycan strands cross-linked by short peptides. medchemexpress.com This uniqueness makes the peptidoglycan and its biosynthetic pathways a prime target for antimicrobial agents. The dynamic nature of the peptidoglycan, constantly being synthesized, remodeled, and broken down, is intrinsically linked to fundamental bacterial processes such as growth, cell division, and morphology. Consequently, the peptidoglycan cell wall remains a central and intensely studied subject in bacteriology, holding the key to understanding bacterial physiology and developing new therapeutic strategies. medchemexpress.com

Advancements in Live-Cell Imaging Techniques for Bacterial Structures

The ability to observe living bacterial cells has been transformed by significant progress in microscopy and imaging techniques. Historically, the small size of bacteria presented a considerable challenge. However, modern high-resolution fluorescence microscopy has broken these barriers, allowing for the visualization of subcellular structures and molecular processes with unprecedented detail. iu.edu Techniques such as confocal microscopy, and super-resolution microscopy have enabled researchers to track the localization and dynamics of specific proteins and molecules within living bacteria. medkoo.combiorxiv.org The development of fluorescent probes that can specifically label cellular components without disrupting their function has been a critical parallel advancement, paving the way for a deeper, real-time understanding of bacterial life. nih.gov

Genesis and Significance of Fluorescent D-Amino Acid (FDAA) Probes

The quest for non-invasive, specific, and versatile labeling tools for the bacterial cell wall led to the development of Fluorescent D-Amino Acid (FDAA) probes. researchgate.net Unlike many earlier labeling methods that were toxic or limited to specific bacterial types, FDAAs are designed to be metabolically incorporated into the peptidoglycan by the bacteria's own enzymatic machinery. nih.gov These probes consist of a D-amino acid, a natural component of the peptidoglycan peptide side chains, linked to a fluorophore. researchgate.net This clever design allows the probes to hijack the cell wall synthesis pathway, resulting in the covalent labeling of sites of active peptidoglycan synthesis. nih.govmedchemexpress.com The significance of FDAAs lies in their ability to provide a dynamic and spatiotemporal view of cell wall growth in a wide range of bacterial species with minimal perturbation. researchgate.netmedchemexpress.com

HADA Hydrochloride as a Pivotal Tool in Peptidoglycan Research

Among the palette of FDAAs developed, HADA (Hydroxycoumarin-carbonyl-amino-D-alanine) hydrochloride has become a particularly pivotal tool. bio-techne.com This blue fluorescent probe is valued for its robust and reproducible labeling of peptidoglycan in a broad spectrum of bacteria. medchemexpress.com Its relatively small size allows for efficient incorporation into the cell wall of both Gram-positive and Gram-negative bacteria. nih.gov The use of HADA has enabled researchers to visualize sites of new cell wall synthesis, track the growth patterns of different bacterial species, and investigate the effects of antibiotics on peptidoglycan biosynthesis in real-time. researchgate.net

II. This compound: A Detailed Profile

This compound is a synthetic chemical compound that has gained prominence as a blue fluorescent D-amino acid probe. medchemexpress.com Its utility in bacterial cell biology stems from its specific incorporation into the peptidoglycan, allowing for the visualization of cell wall synthesis.

Chemical and Physical Properties of this compound

This compound is characterized by its specific chemical structure and photophysical properties that make it an effective fluorescent probe.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name (R)-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid hydrochloride medkoo.com
Synonyms HCC-Amino-D-alanine hydrochloride, HADA HCl medkoo.comglpbio.com
Molecular Formula C₁₃H₁₃ClN₂O₆ medchemexpress.commedkoo.com
Molecular Weight 328.71 g/mol medchemexpress.commedkoo.com
Excitation Wavelength (λex) ~405 nm smolecule.com
Emission Wavelength (λem) ~450 nm medchemexpress.comsmolecule.com
Appearance Solid powder medkoo.com
Solubility Soluble in DMSO glpbio.com

Synthesis of this compound

The synthesis of this compound is a modular process that can be performed in a standard chemistry laboratory. iu.edu The process typically involves the reaction of N-α-Boc-protected 3-amino-D-alanine with an activated ester of 7-hydroxycoumarin-3-carboxylic acid. iu.edu This is followed by the removal of the Boc protecting group to yield the final product. iu.edu This straightforward synthetic route allows for the production of HADA and its analogs, facilitating their widespread use in research. iu.edu

III. Mechanism and Application of HADA in Bacterial Research

The utility of HADA as a research tool is grounded in its specific mechanism of incorporation into the bacterial cell wall and its subsequent application in a variety of experimental contexts.

Mechanism of HADA Incorporation into Peptidoglycan

HADA is incorporated into the peptidoglycan via the action of transpeptidases, enzymes that are responsible for cross-linking the peptide side chains of the peptidoglycan. glpbio.com Specifically, D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in bacteria that possess them, L,D-transpeptidases can recognize the D-alanine moiety of HADA and incorporate it into the cell wall. nih.govacs.org This incorporation occurs at sites of active peptidoglycan synthesis, effectively "painting" the areas where the cell is growing or dividing. glpbio.comnih.gov It has been demonstrated that single D-amino acid-based probes like HADA are incorporated outside the cytoplasm. acs.org

Key Research Findings Enabled by HADA

The application of HADA has led to significant insights into bacterial cell biology. Researchers have used HADA to:

Visualize bacterial growth patterns: HADA labeling has revealed the diverse modes of cell wall synthesis in different bacteria, such as the polar growth of mycobacteria and the septal and sidewall synthesis in rod-shaped bacteria. bio-techne.com

Study cell division: The accumulation of HADA at the septum of dividing cells provides a clear marker for the site of cell division, enabling studies on the dynamics and regulation of this process. researchgate.net

Investigate antibiotic mechanisms: By observing changes in HADA labeling patterns in the presence of antibiotics that target cell wall synthesis, researchers can gain a better understanding of how these drugs work.

Differentiate between active and inactive cells: As HADA is only incorporated by metabolically active cells that are synthesizing new peptidoglycan, it can be used to distinguish between growing and non-growing bacteria in a population.

IV. Structural Analogs of HADA and Their Significance

The success of HADA has spurred the development of a broader palette of FDAA probes with different spectral properties, allowing for more complex experimental designs.

The FDAA Toolkit: A Spectrum of Colors for Peptidoglycan Labeling

Researchers have synthesized a range of FDAAs with emission wavelengths spanning the visible spectrum, from blue to far-red. nih.gov This "toolkit" includes probes like NADA (green), TDL (red), and others, each with its own advantages in terms of brightness, photostability, and permeability. iu.edunih.gov The availability of multiple colors allows for pulse-chase experiments, where different colored FDAAs are added sequentially to track the fate of newly synthesized peptidoglycan over time. nih.gov

Table 2: Comparison of HADA with Other FDAA Probes

ProbeEmission ColorKey CharacteristicsSource(s)
HADA BlueRobust and reproducible labeling in a wide range of bacteria. medchemexpress.comiu.edu
NADA GreenAnother commonly used FDAA for multicolor imaging. iu.edu
FDL GreenBrighter and more photostable than HADA, but with more limited incorporation in Gram-negative bacteria. iu.edu
TDL RedThe most photostable FDAA, but with poor outer-membrane permeability in Gram-negative bacteria. iu.edu

Comparative Analysis: HADA vs. Other FDAAs

While HADA is a versatile and widely used probe, the choice of FDAA often depends on the specific experimental requirements. For instance, while HADA provides reliable labeling, other probes like FDL and TDL are brighter and more photostable. iu.edu However, these larger probes can have difficulty crossing the outer membrane of Gram-negative bacteria, making HADA a better choice for these organisms. iu.edu The signal-to-noise ratio can also vary between different FDAAs and bacterial species, highlighting the importance of selecting the optimal probe for a given experiment. nih.gov In some cases, fluorogenic D-amino acids that only become fluorescent upon incorporation into peptidoglycan have been developed, offering the advantage of imaging without the need for washing steps to remove background fluorescence. nih.gov

This compound and the broader family of fluorescent D-amino acid probes have fundamentally changed the way we study bacteria. By providing a window into the dynamic process of cell wall synthesis, these chemical tools have illuminated fundamental aspects of bacterial growth, division, and morphology. The continued development and application of probes like HADA promise to uncover further secrets of the bacterial world, aiding in the development of new strategies to combat infectious diseases.

Properties

Molecular Formula

C13H13ClN2O6

Molecular Weight

328.71

IUPAC Name

3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride

InChI

InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1

InChI Key

PLVOEKQNBIXHDI-SBSPUUFOSA-N

SMILES

O=C(NC[C@H](C(O)=O)N)C(C(O1)=O)=CC2=C1C=C(O)C=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HADA Hydrochloride;  HADA HCl

Origin of Product

United States

Ii. Chemical Synthesis and Molecular Design Principles of Hada Hydrochloride

Modular Synthetic Strategies for Fluorescent D-Amino Acid Derivatives

The synthesis of fluorescent D-amino acids, including HADA, is characterized by a modular approach, which provides a versatile platform for creating a diverse library of probes with different spectral properties. nih.govresearchgate.netnih.gov This strategy allows for the combination of various D-amino acid backbones with a wide selection of commercially available fluorophores using standard chemical reactions. researchgate.netcapes.gov.br The syntheses are generally straightforward and can be completed in a basic organic chemistry laboratory over a few days. nih.govnih.gov

The process for creating HADA begins with a protected D-amino acid backbone, specifically N-α-Boc-3-amino-D-alanine. nih.goviu.edu A fluorophore, 7-hydroxycoumarin-3-carboxylic acid (HCC-OH), is then chemically attached to this backbone. nih.govsmolecule.com This attachment is typically achieved through standard peptide coupling reactions or by using an activated ester of the fluorophore to facilitate a nucleophilic capture by the amino acid. nih.goviu.edusmolecule.com The final step involves the formation of the hydrochloride salt, which enhances the compound's stability and solubility in aqueous solutions for biological experiments. smolecule.com This modular design principle is not limited to HADA and has been used to create a palette of FDAAs with different colors, as illustrated in the table below. nih.govresearchgate.net

FDAA ProbeD-Amino Acid BackboneFluorophoreEmission Color
HADAN-α-Boc-3-Amino-D-Alanine7-hydroxycoumarin-3-carboxylic acid (HCC-OH)Blue
NADAN-α-Boc-3-Amino-D-Alanine4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)Green
FDLN-α-Boc-D-LysineFluorescein isothiocyanate (FITC)Green
TDLN-α-Boc-D-Lysine5-(and 6-) carboxytetramethylrhodamine succinimidyl ester (TAMRA-OSu)Red

This table illustrates the modular components used in the synthesis of various Fluorescent D-Amino Acid (FDAA) probes. Data sourced from Kuru, E., et al. (2015). nih.gov

Fluorophore Integration and Functional Characteristics for Biological Labeling

The fluorophore component of HADA is 7-hydroxycoumarin, a fluorescent molecule that imparts the probe with its optical properties. nih.govsmolecule.com This specific fluorophore is what allows researchers to visualize bacterial growth. HADA is known for emitting a blue fluorescence when excited by a violet light source. molnova.comglpbio.com

The integration of the 7-hydroxycoumarin-3-carboxylic acid fluorophore with the D-alanine backbone results in a probe with distinct functional characteristics suitable for live-cell imaging. smolecule.com HADA exhibits maximum fluorescence at a pH above 7.0. glpbio.com While it is noted to be dimmer and less photostable than some other FDAAs like FDL or TDL, HADA is considered a highly robust and reliable probe because it is readily incorporated into the peptidoglycan of a wide range of bacterial species, often without needing extensive experimental optimization. targetmol.comchembk.comxcessbio.com This broad applicability and reproducible labeling make it a valuable and widely used tool in microbiology. nih.govchembk.com

PropertyValueReference
Chemical Name3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride tocris.com
Common NameHADA Hydrochloride; HCC-Amino-D-alanine hydrochloride molnova.comglpbio.com
Excitation Wavelength (λex)~405 nm glpbio.comtocris.com
Emission Wavelength (λem)~450 nm smolecule.comtocris.com
Emission ColorBlue glpbio.comtocris.com
Extinction Coefficient (ε)36,700 M-1cm-1 tocris.com

This table summarizes the key chemical and functional properties of this compound.

Iii. Molecular Mechanisms Governing Hada Hydrochloride Incorporation into Bacterial Peptidoglycan

Enzymatic Recognition and Substrate Selectivity of HADA Hydrochloride

The covalent insertion of HADA into the bacterial peptidoglycan is mediated by enzymes that recognize its D-alanine core structure. These enzymes, primarily transpeptidases, exhibit a degree of substrate promiscuity, allowing them to utilize HADA as an alternative to their natural D-alanine substrates. The two major classes of enzymes responsible for this incorporation are D,D-transpeptidases (PBPs) and L,D-transpeptidases (LDTs). acs.orgresearchgate.netnih.gov

D,D-transpeptidases, commonly known as penicillin-binding proteins (PBPs), are the primary enzymes responsible for the final step of peptidoglycan synthesis in most bacteria. elifesciences.org They catalyze the formation of 4→3 cross-links by creating a peptide bond between the D-alanine at the fourth position of a donor peptide stem and the diaminopimelic acid (DAP) at the third position of an acceptor stem. pnas.orgresearchgate.net

Research indicates that PBPs can recognize and incorporate single D-amino acid-based probes like HADA directly into the pentapeptide stems of peptidoglycan. acs.org This process occurs in the periplasm, outside the cytoplasm. nih.govacs.org The mechanism involves the PBP active site accommodating the HADA molecule, likely in place of the terminal D-alanine of a pentapeptide stem, and catalyzing its linkage to an adjacent peptide chain. The activity of these enzymes in incorporating HADA is directly linked to nascent peptidoglycan synthesis. nih.gov Inhibition of PBPs with β-lactam antibiotics, such as ampicillin (B1664943), significantly reduces the incorporation of HADA, confirming the role of these enzymes in the integration process. acs.orgnih.gov

L,D-transpeptidases (LDTs) catalyze the formation of non-canonical 3→3 cross-links in the peptidoglycan of many bacteria, including important pathogens like Mycobacterium tuberculosis and Clostridioides difficile. elifesciences.orgpnas.org These enzymes are typically insensitive to most β-lactam antibiotics, with the exception of carbapenems. frontiersin.orgresearchgate.net LDTs use a tetrapeptide stem as the donor substrate, forming a bond between the L-center of the DAP at position three of the donor and the DAP of the acceptor. researchgate.netmdpi.com

LDTs play a significant role in incorporating HADA and other FDAAs into the cell wall. acs.orgresearchgate.net In some bacteria, this pathway can be the dominant route for FDAA incorporation. For instance, in Escherichia coli, the L,D-transpeptidase LdtD was found to be primarily responsible for incorporating the FDAA NADA and was also shown to incorporate HADA in vitro. frontiersin.org Similarly, in Agrobacterium tumefaciens, a decrease in HADA incorporation at the growth pole was observed in mutants lacking specific LDTs, highlighting their importance in cell wall synthesis in this species. nih.govplos.org LDTs can incorporate HADA into the cell wall independently of the canonical PBP-mediated synthesis pathway, often remodeling the existing peptidoglycan structure. biorxiv.orgbiorxiv.org This activity is sometimes referred to as a "growth-independent" modification. biorxiv.org

Table 1: Comparison of Transpeptidases Involved in HADA Incorporation

FeatureD,D-Transpeptidases (PBPs)L,D-Transpeptidases (LDTs)
Catalytic Reaction Forms canonical 4→3 cross-links. elifesciences.orgForms non-canonical 3→3 cross-links. elifesciences.org
Donor Substrate Pentapeptide stem. pnas.orgTetrapeptide stem. pnas.orgfrontiersin.org
Primary Function Essential for PG synthesis during growth and division. mdpi.comPG maturation, repair, stress response, antibiotic resistance. elifesciences.orgresearchgate.netmdpi.com
HADA Incorporation Incorporates HADA into pentapeptide stems at sites of new PG synthesis. acs.orgIncorporates HADA into tetrapeptide stems, often via remodeling. acs.orgfrontiersin.org
Inhibition Sensitive to most β-lactam antibiotics. mdpi.comGenerally insensitive to penicillins and cephalosporins; sensitive to carbapenems. frontiersin.orgresearchgate.net

Role of D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs) in HADA Integration

Biochemical Pathways of this compound Integration into Peptidoglycan Muropeptides

The incorporation of HADA into peptidoglycan muropeptides primarily follows two distinct periplasmic pathways, dictated by the enzymatic machinery present and active in the bacterium.

PBP-Mediated Pathway: In this pathway, HADA is used as a substrate by D,D-transpeptidases (PBPs). It is incorporated at the fourth position of the peptide stem, mimicking the natural D-alanine. This pathway is directly coupled to the synthesis of new peptidoglycan, meaning HADA fluorescence localizes to active growth sites, such as the septum in dividing cells or the sidewall in elongating rods. acs.orgnih.gov This incorporation is sensitive to β-lactam antibiotics that target PBPs. acs.org

LDT-Mediated Pathway: This pathway involves L,D-transpeptidases (LDTs) incorporating HADA at the terminal position of tetrapeptide stems. frontiersin.org This can occur as an exchange reaction, where the terminal D-Ala of a tetrapeptide is replaced by HADA, or during the formation of 3→3 cross-links. frontiersin.orgnih.gov This route is particularly prominent in bacteria with high LDT activity and can occur independently of new glycan strand synthesis, representing a remodeling of the existing sacculus. biorxiv.orgbiorxiv.org In some species, like E. coli under certain conditions, LDTs are the main enzymes responsible for FDAA labeling. frontiersin.org

While the periplasmic routes are dominant for single D-amino acids like HADA, it is worth noting that dipeptide probes (e.g., HADA-DA) can be incorporated via a third, cytoplasmic pathway involving the MurF ligase. nih.govbiorxiv.org However, for HADA itself, evidence strongly points towards periplasmic incorporation by transpeptidases as the primary mechanism. acs.org

Competitive Dynamics between this compound and Endogenous D-Amino Acids

The efficiency of HADA incorporation is influenced by its ability to compete with the natural substrates of transpeptidases, primarily D-alanine. This competition occurs at the active site of both PBPs and LDTs.

Chemical genetics experiments have provided clear evidence for this competition. For instance, the addition of D-cycloserine (DCS), an analog of D-alanine, significantly inhibits the incorporation of HADA. acs.org DCS functions as a competitive inhibitor for D-alanine-utilizing enzymes, and its effect on HADA labeling supports the model that HADA directly competes with endogenous D-amino acids for access to the transpeptidase active sites. acs.org

Furthermore, competition exists between the different reactions catalyzed by the same enzyme. In vitro assays with purified LdtD from E. coli showed that the presence of HADA could decrease the formation of 3→3 cross-linked muropeptides. frontiersin.org This suggests a competition between the LDT-catalyzed transpeptidation reaction (forming a 3→3 cross-link) and the FDAA exchange reaction (incorporating HADA onto a peptide stem). frontiersin.org The relative concentrations of HADA, donor peptides, and acceptor peptides in the local periplasmic environment will therefore dictate the final peptidoglycan structure.

Table 2: Summary of HADA Incorporation Mechanisms in Different Bacterial Species

Bacterial SpeciesPrimary Incorporation Pathway(s)Key Enzymes ImplicatedResearch Finding
Escherichia coli L,D-Transpeptidation and D,D-TranspeptidationLdtD, PBPsLdtD is required for incorporation of similar FDAAs at neutral pH. frontiersin.org PBP inhibition reduces HADA incorporation. acs.org
Bacillus subtilis D,D-TranspeptidationPBPsHADA incorporation is primarily mediated by PBPs, not cytoplasmic enzymes. acs.org
Mycobacterium smegmatis L,D-Transpeptidation and CytoplasmicLdtA, LdtB, LdtEHADA labeling is moderately decreased in LDT knockouts, suggesting incorporation via both LDT and another route (likely cytoplasmic). biorxiv.orgbiorxiv.org
Agrobacterium tumefaciens L,D-Transpeptidation and D,D-TranspeptidationLDTs, PBP1aHADA incorporation is reduced at the new pole in LDT mutants. nih.govplos.org PBP1a is the major synthase for nascent PG synthesis. nih.gov
Clostridioides difficile L,D-TranspeptidationLDTsThis species relies heavily on 3-3 cross-links formed by LDTs, which are essential for viability. pnas.orgresearchgate.net

Iv. Advanced Methodologies for Investigating Bacterial Peptidoglycan Dynamics Utilizing Hada Hydrochloride

Spatiotemporal Analysis of Peptidoglycan Synthesis via Live-Cell Fluorescence Microscopy

HADA hydrochloride enables the real-time visualization of peptidoglycan synthesis in living bacterial cells, offering a dynamic view of cell wall construction. When introduced to a bacterial culture, HADA is incorporated into the PG structure by D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in bacteria that possess them, L,D-transpeptidases. glpbio.com This process effectively tags nascent PG, allowing researchers to observe the precise locations of cell wall growth as it occurs.

Live-cell imaging of HADA-labeled bacteria reveals that PG synthesis is not uniform across the cell surface but is instead concentrated in specific zones. nih.gov For instance, in rod-shaped bacteria like Escherichia coli and Bacillus subtilis, fluorescence is predominantly observed along the lateral walls during elongation and at the mid-cell during division. nih.govgoogle.com In contrast, species with different growth patterns, such as the pole-growing Agrobacterium tumefaciens and Streptomyces venezuelae, show HADA incorporation concentrated at the cell poles. nih.govgoogle.com

This methodology has been instrumental in elucidating diverse bacterial growth patterns. Short pulses of HADA, as brief as 30 seconds for rapidly growing species like E. coli, can resolve distinct modes of growth, such as the formation of septal rings in dividing cells and dispersed puncta along the sidewalls. google.comnih.gov Time-lapse microscopy of cells pre-labeled with HADA allows for the tracking of these fluorescent zones over time, revealing how the cell wall expands and how older sections of the wall are segregated. google.com Furthermore, super-resolution microscopy techniques applied to HADA-labeled cells have provided unprecedented detail, revealing structured, hoop-like patterns of PG incorporation in E. coli, challenging previous models of random insertion. google.comnih.gov

Pulse-Chase Labeling Strategies for Delineating New Cell Wall Formation

Pulse-chase experiments using this compound, often in combination with other spectrally distinct FDAAs, are a cornerstone for delineating the fate of newly synthesized peptidoglycan. This strategy provides a chronological record of cell wall growth. A typical experiment involves a "pulse," where cells are briefly incubated with one FDAA (e.g., HADA, blue), followed by a "chase," where the first label is washed out and cells are grown in the presence of a second FDAA (e.g., TADA or RADA, orange/red) or in label-free medium. rndsystems.comasm.orgbiorxiv.org

This sequential labeling allows for the visualization of both old and new zones of PG synthesis within the same cell. For example, in a pulse-chase experiment with Streptococcus suis, cells were first pulsed with blue HADA for 10 minutes and then chased with orange TADA for 30 minutes. The resulting images clearly distinguished the initially synthesized PG (blue) from the subsequently synthesized PG (orange), revealing details about the extension of the peripheral cell wall. asm.org Similarly, dual-labeling of Mycobacterium smegmatis with NADA (green) and HADA (blue) demonstrated that the bacterium elongates primarily from one pole. nih.gov

These strategies have been critical for understanding:

Growth Polarity: By observing the spatial separation of two colors over time, researchers can determine the directionality and zones of cell elongation. google.comnih.gov

Cell Division: The appearance of a new color at the septum indicates the synthesis of the division wall. nih.gov

Cell Wall Remodeling: The dilution or displacement of the initial pulse color over time provides information on PG turnover and insertion of new material. google.combiorxiv.org

A schematic representation of a pulse-chase experiment is shown below:

StepProcedureOutcome
Pre-labeling (Optional) Cells are grown for an extended period with an initial FDAA (e.g., YADA, yellow) to label the entire existing cell wall. biorxiv.orgresearchgate.netThe entire peptidoglycan sacculus becomes fluorescent.
Pulse Cells are briefly incubated with HADA (blue). biorxiv.orgresearchgate.netNew sites of peptidoglycan synthesis are specifically labeled in blue.
Chase HADA is washed out, and cells are incubated with a second, spectrally different FDAA (e.g., RADA, red) or in label-free medium. rndsystems.comThe newest sites of synthesis are labeled in red, while the blue-labeled regions represent an older synthesis event.

This powerful technique provides a dynamic, color-coded history of cell wall construction, revealing intricate details of bacterial morphogenesis.

Quantitative Analysis of this compound Labeling Patterns in Bacterial Morphogenesis (e.g., Septal and Peripheral Growth)

Beyond qualitative visualization, the fluorescence intensity of this compound can be quantified to provide robust data on the rates and patterns of peptidoglycan synthesis. By measuring the integrated fluorescence intensity at specific subcellular locations, such as the septum or the lateral walls, researchers can compare PG synthesis dynamics across different strains or conditions. biorxiv.orgfrontiersin.orgnih.gov

For example, in a study on cyanobacteria, the quantification of HADA signal revealed that while both septal and peripheral PG synthesis occur, the labeling is much stronger at the newly formed division site. frontiersin.org In Vibrio fischeri, quantitative analysis showed that HADA labeling patterns vary with culture density, with a clear shift from septal to more random peripheral labeling as the culture transitions from exponential to stationary phase. nih.gov This was demonstrated by creating demographs, which visualize the fluorescence profiles of a population of cells sorted by length, clearly showing the localization of HADA at the mid-cell in rapidly growing cultures. nih.gov

In studies of cell division mutants, quantitative analysis of HADA fluorescence can reveal specific defects in either septal or peripheral wall synthesis. For instance, in an investigation of Streptococcus suis, the length of nascent peripheral PG labeled with HADA was measured and found to be significantly altered in mutants of the DivIVA protein, indicating its role in regulating PG synthesis. asm.org Similarly, by measuring the rate of increase in HADA fluorescence intensity at the division site over short time pulses (e.g., 2, 4, and 8 minutes), the rate of septal PG synthesis can be calculated and compared between wild-type and mutant cells. biorxiv.org

The table below summarizes findings from quantitative HADA labeling studies in different bacterial species.

Bacterial SpeciesGrowth Phase/ConditionPrimary Site of HADA LabelingQuantitative FindingReference(s)
Escherichia coli Exponential GrowthSeptum and Lateral WallsPreferential localization at the septal plane of pre-divisional cells. google.comnih.gov google.comnih.gov
Staphylococcus aureus Exponential GrowthSeptumStrong labeling at constricting septal rings. nih.gov nih.gov
Arthrospira sp. Exponential GrowthSeptum and PeripheryStronger HADA signal at the division site compared to lateral walls. frontiersin.org frontiersin.org
Vibrio fischeri Low Optical DensityMid-cell/SeptumHADA signal colocalizes with the cell-division protein ZapA at the mid-cell. nih.gov nih.gov
Vibrio fischeri High Optical DensityRandom/PeripheralShift from distinct septal labeling to dispersed peripheral labeling. nih.gov nih.gov
Streptococcus suis DivIVA Mutant (DivIVA3A)PeripherySignificantly longer peripheral PG labeling compared to wild-type. asm.org asm.org

This quantitative approach transforms fluorescence microscopy from an observational technique into a powerful tool for measuring the precise molecular dynamics of bacterial growth.

Optimization of this compound Labeling Protocols for Diverse Bacterial Species

The successful application of this compound across the bacterial domain requires the optimization of labeling protocols to account for species-specific differences in cell envelope structure, metabolism, and growth conditions.

The efficiency of HADA incorporation and the quality of the resulting fluorescence signal can be influenced by environmental factors. An optimized protocol for E. coli found that modifying the pH of wash buffers can significantly improve the signal. Specifically, initial washes with a sodium citrate (B86180) buffer at pH 3.0 were shown to improve the removal of unincorporated HADA, leading to reduced background fluorescence and enhanced signal detection at the division septum. glpbio.comnih.gov This suggests that the charge state of the probe or cell surface components can affect non-specific binding, and that pH optimization is a critical step in refining labeling protocols. While the direct effect of growth media pH on HADA incorporation is less documented, it is a parameter that could influence enzymatic activities involved in PG synthesis and thus labeling efficiency.

A high signal-to-noise ratio (SNR) is crucial for obtaining clear and quantifiable images. Several strategies can be employed to maximize the SNR of HADA labeling.

Probe Concentration: Increasing the concentration of HADA generally results in a higher signal. However, concentrations must be titrated for each species to achieve a desirable SNR without causing adverse effects on growth rate or morphology. nih.gov For many bacteria, HADA concentrations up to 500 µM have been shown to be non-toxic. nih.gov

Washing Steps: Thorough washing after the labeling pulse is one of the most effective ways to improve SNR. Without washing, the signal from incorporated HADA can be obscured by background fluorescence from the unbound probe in the medium. nih.goviu.edu Each subsequent wash step can progressively improve the SNR. For example, in E. coli, three washes significantly improved the SNR from 1.5 to 3.03. nih.govresearchgate.net

Fixation: In some cases, particularly when PG hydrolases are highly active, the HADA signal at the division septum can be lost. A modified protocol using rapid processing on ice and fixation with paraformaldehyde can help preserve the incorporated HADA, leading to an enhanced signal at the division site. glpbio.comnih.gov

The table below shows the impact of washing on the signal-to-noise ratio for HADA-labeled E. coli.

ConditionSignal-to-Noise Ratio (SNR)ObservationReference
No Washes 1.0Signal is obscured by background fluorescence. nih.govresearchgate.net
1 Wash 1.5SNR improves as background is reduced. nih.govresearchgate.net
3 Washes 3.03Clear signal from incorporated HADA is visible. nih.govresearchgate.net

The bacterial cell envelope presents a significant barrier to the entry of any molecule, including fluorescent probes. The structural differences between Gram-positive and Gram-negative bacteria are a key consideration for HADA labeling.

Gram-positive bacteria have a thick, exposed peptidoglycan layer, which is generally more accessible. eoscu.combyjus.com Consequently, they often provide a better signal-to-noise ratio for FDAA labeling compared to Gram-negative bacteria. nih.goviu.edu The thick PG meshwork can readily incorporate the HADA probe. eoscu.com

Gram-negative bacteria possess an outer membrane that acts as an additional, formidable permeability barrier. nih.govunica.it This asymmetric bilayer, with its lipopolysaccharide (LPS) outer leaflet, restricts the passage of many molecules, including some FDAAs. nih.gov While HADA is relatively small and can cross the outer membrane of many Gram-negative species like E. coli, its efficiency can be lower than in Gram-positive organisms. nih.goviu.edu In contrast, larger FDAAs like TDL (TAMRA-D-lysine) show poor permeability across the E. coli outer membrane, resulting in a very low SNR. nih.goviu.edu

This difference in permeability is a critical factor when designing experiments. While HADA is considered one of the most robust and broadly applicable FDAAs, requiring minimal optimization for most species, researchers may need to use higher concentrations or longer incubation times for certain Gram-negative bacteria to achieve a signal comparable to that in Gram-positive species. glpbio.comnih.gov

V. Applications of Hada Hydrochloride in Elucidating Fundamental Bacterial Cell Biology Processes

Studies on the Determinants of Bacterial Cell Shape and Morphological Homeostasis

The distinct shape of a bacterium is determined and maintained by the precise spatial regulation of cell wall synthesis, a process that HADA labeling has helped to illuminate. iu.edu By revealing where new PG is inserted into the existing sacculus, HADA allows researchers to understand the growth patterns that underpin different morphologies, from spherical cocci to rod-shaped bacilli and the asymmetric growth of mycobacteria. tocris.comresearchgate.net

In rod-shaped bacteria like Escherichia coli, HADA staining is typically observed along the lateral walls during elongation and at the mid-cell during division. nih.gov In contrast, pole-growing organisms like Mycobacterium smegmatis and Brucella abortus exhibit intense HADA labeling at the cell poles, demonstrating their unique mechanism of asymmetric elongation. tocris.comannualreviews.org Studies in M. smegmatis have shown that non-canonical crosslinks, visualized via FDAA incorporation, are required to maintain cell shape. tocris.com

Research on mutants with altered morphologies has further solidified the link between localized PG synthesis and cell shape. For example, in Brucella melitensis, a mutant lacking the PdeA protein loses its typical polar growth pattern, resulting in rounded cells and altered HADA staining. annualreviews.org Similarly, in Caulobacter crescentus, expressing chimeric versions of the key cell division protein FtsZ leads to morphological defects and corresponding changes in the pattern of active cell wall metabolism as visualized by HADA. asm.org These studies demonstrate that the proper localization of PG synthesis machinery is critical for morphological homeostasis. annualreviews.orgasm.orgbiorxiv.org

Investigation of Peptidoglycan Remodeling and Turnover Processes

The bacterial cell wall is not a static structure; it is constantly being remodeled and turned over to allow for growth, division, and adaptation to environmental changes. asm.org HADA, often used in combination with other spectrally distinct FDAAs, has been instrumental in studying these dynamic processes. nih.gov

Pulse-chase-pulse experiments, where cells are labeled sequentially with different colored FDAAs (e.g., a long pulse with blue HADA, followed by a chase period, and then a short pulse with a red FDAA), allow for the direct visualization of PG turnover. nih.gov In these experiments, the "old" cell wall is marked by the first color, while sites of new synthesis are marked by the second. This approach has revealed that the rate of turnover varies significantly between different bacterial species. For instance, studies in Streptococcus pneumoniae using this method showed minimal PG turnover compared to the rapid turnover observed in bacteria like Bacillus subtilis. nih.gov

HADA labeling also helps in understanding the function of PG hydrolases, the enzymes responsible for cleaving bonds in the PG meshwork to allow for the insertion of new material. asm.org In some cases, optimizing labeling protocols is necessary to prevent the removal of the HADA probe by these hydrolases, which itself provides insight into their activity at division sites.

Characterization of Bacterial Mutants with Perturbations in Cell Wall Biogenesis

A significant application of HADA is in the characterization of bacterial mutants with genetic defects in cell wall synthesis. asm.orgasm.org By comparing the HADA labeling patterns of mutant strains to their wild-type counterparts, researchers can deduce the function of specific proteins involved in PG biogenesis.

For example, in Vibrio cholerae mutants lacking multiple endopeptidases (enzymes that cleave peptide crosslinks), depletion of the final key endopeptidase, ShyA, leads to the accumulation of large patches of HADA-reactive material. asm.orgbiorxiv.org This indicates that PG synthesis continues but occurs in an aberrant, non-directional manner when remodeling is impaired. asm.orgbiorxiv.org Similarly, in Caulobacter crescentus mutants deficient in PG recycling genes (ΔsdpA and ΔampG), HADA labeling revealed diffused and multifocal patterns of cell wall synthesis when cells were stressed with β-lactam antibiotics, in stark contrast to the distinct mid-cell labeling in wild-type cells. asm.org

These studies highlight HADA's utility in dissecting the complex pathways of cell wall synthesis and identifying the specific roles of various enzymes in the process.

Bacterial Mutant Gene/Protein Function Observed HADA Phenotype Inferred Consequence of Mutation
Vibrio cholerae Δ6 endoPeptidoglycan endopeptidases asm.orgbiorxiv.orgAccumulation of large, patchy HADA signals upon depletion of ShyA. asm.orgbiorxiv.orgAberrant, non-directional peptidoglycan synthesis. asm.org
Caulobacter crescentus ΔsdpA / ΔampGPeptidoglycan recycling asm.orgMultiple, diffused bands of HADA signal under ampicillin (B1664943) stress. asm.orgPerturbation in peptidoglycan synthesis and compromised cell wall biogenesis. asm.org
Acinetobacter baumannii ΔldtAbL,D-transpeptidase nih.govDramatic loss of HADA signal along the sidewall of cells. nih.govLdtAb is a key enzyme for sidewall peptidoglycan remodeling. nih.gov
Sinorhizobium meliloti RgsP depletion7-transmembrane receptor nih.govReduced incorporation of HADA. nih.govImpaired polar cell wall synthesis and dysregulation of PG remodeling. nih.gov
Staphylococcus aureus Δpbp4Penicillin-Binding Protein 4 researchgate.netInability to produce a thickened cell wall in response to serum, as would be visualized by HADA. researchgate.netPBP4 is crucial for serum-induced cell wall thickening. researchgate.net

Spatial Organization of Peptidoglycan Synthesis Enzymes and Substrates

HADA labeling has provided unprecedented insight into the intricate spatial organization of PG synthesis. biorxiv.orgnih.gov The patterns of fluorescence reveal that PG synthesis is not random but is directed to specific subcellular locations, often by large, multi-protein complexes.

In the ovoid-shaped pathogen Streptococcus pneumoniae, high-resolution microscopy of HADA-labeled cells has shown that PG synthesis occurs at the mid-cell in two distinct, co-existing zones: a peripheral ring and a septal ring. nih.gov Further studies combining HADA labeling with fluorescently tagged PG synthesis proteins have demonstrated that different enzymes, such as bPBP2x and bPBP2b, localize to these distinct rings, revealing a remarkable level of organization within the division site. nih.gov

In pole-growing α-proteobacteria like Sinorhizobium meliloti, HADA staining is concentrated at the growth pole. nih.gov The localization of proteins like RgsP to these sites of active cell wall synthesis suggests they are key regulators in establishing and maintaining this polar growth pattern. nih.gov Co-localization studies have shown a strong correlation between HADA-stained regions and the location of core divisome proteins like FtsZ, confirming that the cytoskeleton provides a scaffold that directs the machinery for cell wall synthesis. nih.gov This direct visualization of the sites of PG synthesis in relation to the enzymes that build it has been crucial for modeling the complex choreography of bacterial growth. biorxiv.orgnih.gov

Vi. Hada Hydrochloride As a Research Tool in Understanding Microbial Physiology and Pathogenesis

Insights into Unique Peptidoglycan Architectures Across Bacterial Phyla

The bacterial cell wall is a complex and dynamic structure that varies significantly across different phyla. HADA labeling has been instrumental in revealing the diverse modes of peptidoglycan synthesis and assembly, providing a visual map of growth patterns in a wide array of bacterial species. nih.gov

Short pulses of HADA have demonstrated that different bacteria employ distinct strategies for cell wall insertion. nih.gov For instance, in coccoid bacteria like Staphylococcus aureus and Lactococcus lactis, HADA incorporation is observed exclusively at the septum, where the cell divides. nih.gov Super-resolution microscopy of S. aureus has further detailed the constricting septal rings during division. nih.gov Similarly, in the cyanobacterium Synechocystis sp. PCC 6803, labeling is confined to the division plane. nih.gov

In rod-shaped bacteria, the patterns are more varied. Escherichia coli and Bacillus subtilis exhibit HADA labeling at both the mid-cell septum and in dispersed puncta along the lateral walls, indicating both divisional and elongational growth. nih.govnih.gov Super-resolution imaging in E. coli has revealed that this lateral wall synthesis occurs in hoop-like patterns. nih.gov In contrast, some bacteria, such as Agrobacterium tumefaciens and the filamentous actinomycete Streptomyces venezuelae, display polar growth, with HADA accumulating at a single pole. nih.govasm.org The stalked bacterium Caulobacter crescentus shows an even more complex pattern, with HADA incorporated at the septum, along the lateral walls, and at the stalk, reflecting its unique cell cycle. nih.gov

These studies highlight that HADA serves as a broadly applicable tool to study the spatial dynamics of peptidoglycan synthesis, revealing a remarkable diversity in cell wall growth architectures across the bacterial domain. nih.govgoogle.com

Bacterial SpeciesPhylumObserved HADA Labeling PatternReference
Escherichia coliProteobacteriaSeptal and dispersed sidewall synthesis nih.govnih.gov
Bacillus subtilisFirmicutesSeptal and dispersed sidewall synthesis nih.govnih.gov
Staphylococcus aureusFirmicutesExclusively septal synthesis nih.gov
Streptococcus pneumoniaeFirmicutesEquatorial rings nih.gov
Agrobacterium tumefaciensProteobacteriaUnipolar growth nih.govasm.org
Caulobacter crescentusProteobacteriaSeptal, lateral wall, and stalk synthesis nih.gov
Streptomyces venezuelaeActinobacteriaApical growth nih.govasm.org
Bdellovibrio bacteriovorusProteobacteriaZonal elongation and multi-point septation nih.gov

Analysis of Bacterial Adaptations and Stress Responses via Cell Wall Dynamics

Bacteria must constantly adapt their cell wall structure to cope with environmental stresses. HADA labeling provides a dynamic view of how these adaptations occur in real-time.

One critical stress is osmotic pressure. In Bacillus subtilis, exposure to high salt concentrations causes a shift in peptidoglycan synthesis. HADA staining reveals that the organized pattern of cell wall insertion becomes disorganized and patchy under osmotic stress. mdpi.comfrontiersin.org This change is linked to the disassembly of MreB actin-like filaments and is dependent on the rapid influx of potassium ions. mdpi.com The disassembly of MreB filaments appears to slow down cell wall extension, allowing the cell to adapt to the new osmotic conditions efficiently. mdpi.com The visualization of this disorganized HADA pattern provides direct evidence of the cell wall's role as a primary interface in the osmotic stress response. mdpi.comfrontiersin.org

HADA is also used to study the response to enzymatic stress. For example, treating B. subtilis with amidases, enzymes that hydrolyze peptidoglycan, allows researchers to observe the cell wall's mechanical properties and response to damage. nih.gov By visualizing the cell wall with HADA before and after enzyme treatment, changes in cell dimensions and integrity can be precisely measured. nih.gov

Investigating the Contribution of Cell Wall Synthesis to Bacterial Virulence Mechanisms

The synthesis and modification of the cell wall are often critical for the virulence of pathogenic bacteria. HADA has emerged as a key tool for dissecting the relationship between cell wall dynamics and the mechanisms of pathogenesis.

A compelling example is found in the opportunistic pathogen Mycobacterium abscessus. researchgate.netasm.org Deletion of the gene MAB_2362 results in defective cell division, leading to elongated cells with multiple septa. researchgate.netasm.org HADA staining vividly illustrates this phenotype, revealing the abnormal accumulation of septal material in the mutant compared to the wild-type strain, which typically shows zero or one septum. researchgate.netresearchgate.net This disruption in cell wall synthesis is directly linked to attenuated virulence in a murine infection model and increased susceptibility to a range of antibiotics. researchgate.netasm.org Similarly, disruption of the MtrAB two-component system in M. abscessus leads to defective cell division, visualized by HADA, and reduced virulence. biorxiv.org

In Salmonella enterica serovar Typhimurium, a major cause of foodborne illness, variations in peptidoglycan cross-linking are known to influence virulence. asm.org HADA can be used to visualize the zones of active peptidoglycan synthesis, providing a framework for understanding how modifications in cell wall architecture, which can be altered during infection, contribute to the pathogen's ability to persist within host cells. asm.orgbiorxiv.org

HADA has also illuminated the unique predatory interactions of Bdellovibrio bacteriovorus, a bacterium that preys on other Gram-negative bacteria. During predation, HADA labeling shows that the predator reinforces the prey's cell wall at the point of entry, creating a "port-hole." nih.gov It also reveals that the predator modifies the prey's peptidoglycan using its own L,D-transpeptidases. nih.gov This detailed view of the dynamic, bi-cellular cell wall modifications during predation highlights a novel virulence strategy.

In Staphylococcus aureus, cell wall thickening is a known virulence factor and contributes to antibiotic tolerance. HADA incorporation has been used to demonstrate that exposure to human serum induces peptidoglycan accumulation. biorxiv.org By using HADA in conjunction with genetic mutants, researchers identified that the Penicillin-Binding Protein 4 (PBP4) is required for this serum-induced cell wall thickening and for tolerance to the antibiotic daptomycin (B549167). biorxiv.org

PathogenVirulence Mechanism Studied with HADAKey FindingReference
Mycobacterium abscessusRole of cell division in virulenceDeletion of the MAB_2362 gene disrupts septal PG synthesis, leading to attenuated virulence. researchgate.netasm.org
Staphylococcus aureusSerum-induced cell wall thickeningPBP4 is essential for increased PG synthesis in serum, which contributes to daptomycin tolerance. biorxiv.org
Salmonella TyphimuriumPG synthesis during intracellular growthHADA visualizes active PG synthesis sites, which are subject to modifications that promote persistence. asm.org
Bdellovibrio bacteriovorusPredatory cell wall modificationHADA reveals reinforcement and modification of the prey cell wall during invasion. nih.gov

Academic Approaches for Identifying and Characterizing Novel Targets for Cell Wall Perturbation

The rise of antibiotic resistance necessitates the discovery of novel drug targets, and the essential peptidoglycan biosynthesis pathway is a prime area for exploration. frontiersin.orgresearchgate.net HADA serves as a powerful academic tool in several strategies aimed at identifying and characterizing new ways to disrupt the bacterial cell wall.

One major approach is Bacterial Cytological Profiling (BCP) . This high-throughput screening method involves treating bacteria with unknown compounds and then using automated microscopy to observe changes in cellular morphology. researchgate.net By staining with HADA and other dyes (e.g., for DNA and membranes), a detailed cytological profile is created. This profile can be compared to a library of profiles from antibiotics with known mechanisms of action. frontiersin.orgresearchgate.net A compound that causes aberrant HADA staining patterns, such as bulging, mislocalized septa, or delocalized synthesis, can be rapidly classified as a potential cell wall synthesis inhibitor, even before its specific molecular target is known. researchgate.net

HADA is also central to the characterization of specific enzymes in the cell wall synthesis pathway. Researchers can use HADA to label genetic mutants that lack certain peptidoglycan-modifying enzymes. For example, studies in E. coli using a strain lacking six L,D-transpeptidases (Δ6LDT) showed significantly reduced HADA incorporation compared to wild-type, confirming the major role of these enzymes in probe incorporation. In S. aureus, HADA labeling of mutants lacking various non-essential penicillin-binding proteins (PBPs) and other enzymes helped pinpoint PBP4 as the key enzyme for cell wall thickening in response to serum. biorxiv.org This approach of combining genetics with HADA imaging allows for the functional dissection of the cell wall synthesis machinery and helps validate specific enzymes as potential targets for new antibiotics.

Furthermore, HADA can be used in screens designed to find inhibitors of peptidoglycan synthesis. While some screens rely on reporter gene assays, a direct visual screen using HADA can identify compounds that block peptidoglycan incorporation. frontiersin.orgnih.gov For example, a library of small molecules could be screened for compounds that prevent HADA labeling in whole cells. This provides a direct, phenotype-based method for discovering novel inhibitors that perturb the cell wall, which can then be further characterized. rsc.org

Vii. Comparative Research with Other Fluorescent D Amino Acid Fdaa Probes

Comparative Analysis of HADA Hydrochloride Labeling Properties with Other FDAA Variants (e.g., NADA, FDL, TDL)

HADA is part of a broader palette of FDAAs that includes probes with different fluorophores, leading to a range of spectral properties, brightness, and photostability. iu.edu The most common FDAAs for comparative analysis include NADA (NBD-amino-D-alanine), FDL (fluorescein-D-lysine), and TDL (TAMRA-D-lysine). iu.edu The choice of an appropriate FDAA is critical and depends on the bacterial species under investigation, the experimental conditions, and the imaging modality.

Key Comparative Labeling Properties:

Signal-to-Noise Ratio (SNR): The quality of FDAA labeling is often assessed by the SNR, which can vary significantly between probes and bacterial species. google.com In Escherichia coli, HADA generally exhibits a superior SNR compared to NADA and TDL. google.comresearchgate.net For instance, under specific experimental conditions, the SNR for HADA in E. coli was 6.3, whereas it was 1.9 for NADA and 1.07 for TDL. google.comresearchgate.net The low SNR of TDL in Gram-negative bacteria like E. coli is primarily due to its poor permeability across the outer membrane. google.comresearchgate.net In the Gram-positive bacterium Bacillus subtilis, HADA also provides robust labeling with an SNR of 2.69, comparable to TDL (2.91) and better than NADA (1.55). google.comresearchgate.net

Brightness and Photostability: While HADA is a reliable probe, it is dimmer and less photostable than FDL and TDL. researchgate.net TDL is considered the most photostable among these common FDAAs, making it a preferred choice for time-course experiments that require prolonged imaging. researchgate.net NADA, despite its straightforward synthesis, is known for its low photostability. researchgate.net

Permeability and Incorporation: A significant advantage of HADA is its robust and reproducible labeling across a wide range of bacterial species, often without the need for extensive optimization. researchgate.net This is partly attributed to its smaller size, which facilitates its passage through the outer membrane of Gram-negative bacteria. mdpi.com In contrast, the larger sizes of FDL and TDL can limit their efficient uptake and incorporation, particularly in Gram-negative species. researchgate.net In some cases, achieving a similar SNR with NADA may require a four-fold higher concentration compared to HADA. google.com

Spectral Properties: The availability of FDAAs with distinct spectral properties is crucial for multicolor imaging. HADA emits in the blue region of the spectrum (λem ~450 nm), while NADA and FDL are green-emitting (λem ~550 nm and ~525 nm, respectively), and TDL is red-emitting (λem ~575 nm). iu.edu This spectral separation allows for sequential and simultaneous labeling experiments. capes.gov.br

Table 1: Comparative Properties of this compound and Other FDAA Variants

PropertyHADANADAFDLTDL
Emission ColorBlueGreenGreenRed
Emission Wavelength (λem)~450 nm iu.edu~550 nm iu.edu~525 nm iu.edu~575 nm iu.edu
Signal-to-Noise Ratio (E. coli)High (6.3) google.comresearchgate.netLow (1.9) google.comresearchgate.netN/AVery Low (1.07) google.comresearchgate.net
Signal-to-Noise Ratio (B. subtilis)Good (2.69) google.comresearchgate.netLow (1.55) google.comresearchgate.netN/AHigh (2.91) google.comresearchgate.net
PhotostabilityModerate researchgate.netLow researchgate.netModerate researchgate.netHigh researchgate.net
Gram-Negative PermeabilityGood researchgate.netModerate google.comLimited researchgate.netPoor google.comresearchgate.net

Advantages and Disadvantages of this compound for Specific Research Questions and Imaging Modalities

The selection of this compound over other FDAAs is contingent on the specific research question and the imaging techniques being employed. Its unique set of properties makes it highly suitable for certain applications while being less ideal for others.

Advantages of this compound:

Broad-Spectrum Utility: HADA's ability to reliably label a diverse range of bacterial species, including both Gram-positive and Gram-negative bacteria, makes it an excellent first-choice probe for new systems. researchgate.net

High-Quality Labeling in Gram-Negatives: Due to its efficient permeation of the outer membrane, HADA often provides superior labeling quality and SNR in Gram-negative bacteria compared to larger probes like TDL. google.comresearchgate.net

Suitability for Endpoint Assays: For experiments where cells are labeled and then fixed for imaging (endpoint applications), HADA's moderate photostability is generally sufficient, and its robust labeling provides clear and reproducible results. researchgate.net

Blue Emission for Multiplexing: The blue fluorescence of HADA is advantageous for multicolor imaging, as it is spectrally distinct from the green and red emissions of other common fluorophores and FDAAs, such as those conjugated to Alexa Fluor 488 or TAMRA. capes.gov.br

Disadvantages of this compound:

Lower Photostability: For long-term, live-cell imaging or time-lapse microscopy, HADA's susceptibility to photobleaching can be a significant limitation. researchgate.net In such cases, more photostable probes like TDL are recommended, provided they can be effectively incorporated by the bacteria under study. researchgate.net

Lower Brightness: HADA is not as bright as some other FDAAs, which may be a consideration for imaging systems with lower sensitivity or when a very strong signal is required. researchgate.net

Background Fluorescence: Like other FDAAs, imaging with HADA may require washing steps to remove unbound probe and reduce background fluorescence, which can otherwise obscure the specific signal from the cell wall. thermofisher.com

Table 2: Advantages and Disadvantages of this compound in Research

Application/ModalityAdvantages of this compoundDisadvantages of this compound
Screening new bacterial speciesRobust and reproducible labeling across diverse species. researchgate.netN/A
Gram-negative bacteria imagingExcellent outer membrane permeability and high SNR. google.comresearchgate.netN/A
Time-lapse/Live-cell imagingProvides good signal for short-term observation.Lower photostability compared to TDL can lead to signal loss over time. researchgate.net
Super-resolution microscopyHas been successfully used for super-resolution techniques. capes.gov.brPhotostability can be a limiting factor for some super-resolution methods.
Endpoint/Fixed-cell imagingExcellent choice due to strong, reliable labeling. researchgate.netN/A
Multicolor/Multiplexed imagingBlue emission is spectrally distinct from common green and red fluorophores. capes.gov.brN/A

Strategies for Multiplexed Imaging and Orthogonal Labeling Using this compound

The distinct spectral properties of this compound make it a valuable component in strategies for multiplexed and orthogonal labeling, allowing for the simultaneous visualization of multiple cellular processes or structures.

Multiplexed Imaging with a Palette of FDAAs:

A powerful application of the diverse FDAA toolkit is "virtual time-lapse" microscopy. iu.edu This technique involves sequentially pulse-labeling a bacterial culture with different colored FDAAs. For example, a growing culture of Streptomyces venezuelae can be labeled first with red-emitting TDL, then with green-emitting FDL, and finally with blue-emitting HADA. iu.edu The resulting image provides a chronological record of cell wall synthesis, with the different colors representing the age of the peptidoglycan. iu.edu This approach has been used to track the active sites of peptidoglycan synthesis and understand the dynamics of bacterial growth and morphogenesis. researchgate.net

Orthogonal Labeling Strategies:

Orthogonal labeling refers to the specific and independent labeling of different molecular targets within the same cell. This can be achieved by combining HADA with probes that target other cellular components or by using different labeling chemistries.

Combining HADA with Other Cellular Stains: HADA, which specifically labels sites of peptidoglycan synthesis, can be used in conjunction with other fluorescent stains to provide a more complete picture of the bacterial cell. For instance, HADA labeling can be combined with:

DNA stains: Dyes like DAPI or Hoechst can be used to visualize the bacterial nucleoid, allowing for the correlation of cell wall growth with the cell cycle and chromosome segregation. rndsystems.com

Membrane stains: Lipophilic dyes can be used to label the cell membrane, enabling the study of the spatial relationship between cell wall synthesis and the underlying membrane. rndsystems.com

Live/Dead Stains: HADA can be used with viability dyes like propidium (B1200493) iodide to differentiate between metabolically active (HADA-labeled) and dead cells in a population. google.com

Orthogonal Labeling with Bio-orthogonal Chemistry: A more advanced strategy involves combining FDAAs with "clickable" D-amino acids. These probes, such as ethynyl-D-alanine (EDA) or azido-D-alanine (ADA), are incorporated into the peptidoglycan and can then be detected with a complementary fluorescently-labeled probe via a bio-orthogonal click chemistry reaction. capes.gov.br This allows for a two-step labeling process that is independent of the direct fluorescence of the initial probe. For example, researchers have successfully performed triple-labeling experiments in Agrobacterium tumefaciens using HADA (blue), EDA (detected with a red azide), and NADA (green) to visualize different stages of cell wall synthesis. capes.gov.br This approach expands the possibilities for multicolor imaging and allows for the investigation of complex biological processes with high specificity.

Viii. Future Directions and Emerging Research Opportunities for Hada Hydrochloride

Integration of HADA Hydrochloride with Super-Resolution Microscopy and Advanced Imaging Technologies

The development of fluorescent D-amino acids (FDAAs), such as HADA (3-(Hydroxy-2-amino-D-propionamido))benzoic acid) hydrochloride, has revolutionized the study of bacterial cell wall synthesis. acs.orgnih.govspringernature.comresearchgate.net These molecules are incorporated into peptidoglycan (PG) at sites of active biosynthesis, providing a powerful tool to visualize this fundamental process in living bacteria. medchemexpress.comresearchgate.netwikipedia.org While conventional fluorescence microscopy has yielded significant insights, its resolution is limited by the diffraction of light. acs.orgresearchgate.net The integration of HADA with super-resolution microscopy (SRM) techniques is a key future direction, promising to unveil the nanoscale organization of cell wall synthesis. acs.orgresearchgate.netnih.gov

SRM techniques, such as single-molecule localization microscopy (SMLM) and stimulated emission depletion (STED) microscopy, bypass the diffraction limit, enabling visualization of cellular structures with unprecedented detail. acs.orgspringernature.comresearchgate.net The application of SMLM to HADA-labeled cells has already revealed intricate, hoop-like patterns of peptidoglycan insertion in E. coli, suggesting a structured rather than random process. nih.gov Further advancements in SRM, including the development of new FDAAs with photophysical properties optimized for techniques like dSTORM, will continue to push the boundaries of spatial resolution. springernature.com

The combination of HADA with advanced imaging technologies extends beyond SRM. For instance, time-lapse microscopy of HADA-labeled bacteria allows for the real-time tracking of cell wall growth and division dynamics. nih.gov This approach has been used to visualize distinct growth patterns in various bacterial species, such as the polar growth in Agrobacterium tumefaciens and septal synthesis in Staphylococcus aureus. nih.gov Future research will likely involve coupling HADA labeling with other advanced imaging modalities, such as atomic force microscopy (AFM), to correlate the dynamics of cell wall synthesis with changes in cell mechanics and surface topology.

Moreover, the development of multi-color labeling strategies, using HADA in conjunction with other spectrally distinct FDAAs, enables pulse-chase experiments to track the fate of newly synthesized peptidoglycan over time. nih.gov This has been instrumental in studying phenomena like polar aging in mycobacteria. tocris.com The expanding palette of FDAAs will facilitate increasingly complex multi-labeling experiments to dissect the interplay between different aspects of cell wall metabolism. researchgate.net

Table 1: this compound and Related Fluorescent D-Amino Acids in Advanced Imaging

Probe NameChemical NameEmission Max (nm)Key Features & Applications
HADA 3-(Hydroxy-2-amino-D-propionamido))benzoic acid hydrochloride~450Blue emission, suitable for labeling peptidoglycan in diverse live bacteria for super-resolution microscopy. medchemexpress.comresearchgate.netnih.govtocris.combio-techne.com
NADA NBD-amino-D-alanine~550Green emission, used in multi-color labeling experiments. researchgate.netiu.edu
RADA TAMRA-based fluorescent D-amino acid~580Orange-red emission, used in pulse-chase experiments with HADA. tocris.combiorxiv.org
sCy5DA Fluorescent D-amino acidNot specifiedOptimized for single-molecule localization microscopy (SMLM). springernature.com
sCy5DL_amide Fluorescent D-amino acidNot specifiedOptimized for single-molecule localization microscopy (SMLM). springernature.com
TADA TAMRA-based fluorescent D-amino acidNot specifiedBright and photostable, suitable for super-resolution microscopy. wikipedia.org
YADA Lucifer yellow-based fluorescent D-amino acidNot specifiedGreen-yellow emission. tocris.com
FDL Fluorescein-D-lysine~525Green emission. researchgate.netiu.edu
TDL TAMRA-D-lysine~575Red emission, photostable for time-course experiments. researchgate.netiu.edu

Potential for this compound in Academic High-Throughput Phenotypic Screening for Cell Wall Modulators

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents, particularly those targeting the bacterial cell wall. iu.edufrontiersin.org High-throughput screening (HTS) is a powerful strategy for identifying new drug candidates from large chemical libraries. nih.govmdpi.com this compound, as a direct and real-time reporter of peptidoglycan synthesis, is poised to become an invaluable tool in academic HTS campaigns for cell wall modulators. frontiersin.org

Traditional HTS assays for antibacterial discovery often rely on measuring cell viability, which does not directly report on the mechanism of action. mdpi.com Phenotypic screens that provide more detailed information about how a compound affects cellular processes are therefore highly desirable. nih.gov By using HADA fluorescence as a readout, researchers can specifically screen for compounds that inhibit or alter peptidoglycan synthesis. frontiersin.org A decrease in HADA incorporation would indicate inhibition of cell wall synthesis, while changes in the localization of HADA fluorescence could reveal compounds that disrupt the spatial organization of peptidoglycan assembly. biorxiv.org

The development of fluorogenic D-amino acids (RfDAAs), which only become fluorescent upon incorporation into peptidoglycan, further enhances the potential for HTS. nih.gov These probes eliminate the need for washing steps to remove background fluorescence, simplifying the workflow and making it more amenable to automation. nih.gov This technology could enable the screening of vast compound libraries to identify inhibitors of transpeptidation reactions with high efficiency. nih.gov

Integrating HADA-based screening with bacterial cytological profiling (BCP) offers a particularly powerful approach. frontiersin.org BCP combines fluorescence microscopy with quantitative image analysis to generate detailed phenotypic profiles of antibiotic-treated cells. By including HADA in the BCP workflow, researchers can gain immediate insights into how a potential drug candidate affects cell wall synthesis in conjunction with other cellular processes. frontiersin.org This approach can accelerate the identification and characterization of novel cell wall-targeting antibiotics.

Table 2: Potential Applications of HADA in High-Throughput Screening

Screening ApplicationPrinciplePotential Outcome
Primary Screening for Cell Wall Synthesis Inhibitors Quantify overall HADA fluorescence in bacterial populations treated with library compounds.Identification of compounds that reduce HADA incorporation, suggesting inhibition of peptidoglycan synthesis.
Phenotypic Screening for Morphological Changes Image HADA-labeled cells to detect alterations in cell shape, size, or localization of cell wall growth.Discovery of compounds that disrupt the spatial control of peptidoglycan synthesis, leading to morphological defects.
Mechanism-Informed Screening Combine HADA labeling with other fluorescent reporters for different cellular pathways (e.g., membrane potential, DNA replication).Elucidation of the specific cellular processes affected by hit compounds, aiding in mechanism-of-action studies.
Screening for Inhibitors of Specific Transpeptidases Utilize engineered bacterial strains or in vitro assays with purified enzymes and fluorogenic HADA derivatives.Identification of compounds that specifically inhibit key enzymes in the peptidoglycan synthesis pathway.

Development of HADA-Based Probes for Specific Enzymatic Activities within Peptidoglycan Synthesis Pathways

HADA and other FDAAs are incorporated into peptidoglycan by the action of transpeptidases, specifically D,D-transpeptidases (PBPs) and, in some bacteria, L,D-transpeptidases (LDTs). wikipedia.orgnih.gov While current probes provide a general view of peptidoglycan synthesis, a significant future direction is the development of HADA-based probes that can report on the activity of specific enzymes or enzymatic steps within the synthesis pathway.

One approach is to leverage the substrate specificity of different transpeptidases. By modifying the D-amino acid backbone of HADA, it may be possible to create probes that are preferentially incorporated by certain classes of enzymes. This would allow researchers to dissect the relative contributions of different transpeptidases to cell wall synthesis under various conditions.

Furthermore, combining HADA with other chemical biology tools can provide more granular information. For example, recent studies have used a combination of FDAAs and clickable D-amino acid dipeptides (DAADs) to differentiate between cytoplasmic and periplasmic incorporation pathways. nih.gov This research suggests that single D-amino acid probes like HADA are incorporated in the periplasm by transpeptidases, while dipeptide probes utilize the cytoplasmic lipid II synthesis pathway. nih.gov Further development of such multi-probe systems will be crucial for a detailed understanding of the entire peptidoglycan synthesis process.

Another exciting avenue is the creation of HADA-based probes for in vitro assays of transpeptidase activity. nih.gov The development of rotor-fluorogenic D-amino acids (RfDAAs) that become fluorescent upon enzymatic incorporation into a substrate provides a means for real-time, continuous monitoring of enzyme kinetics. nih.gov Such assays are highly amenable to high-throughput screening for inhibitors of specific transpeptidases, which are prime targets for new antibiotics. nih.govresearchgate.net

The ultimate goal is to create a toolkit of HADA-based probes that can provide a comprehensive, spatiotemporal map of all the enzymatic activities involved in peptidoglycan biosynthesis and remodeling. This will not only advance our fundamental understanding of bacterial cell biology but also provide powerful new tools for antibiotic discovery.

Conceptual Advances in Bacterial Cell Wall Research Driven by this compound Applications

The application of this compound and other FDAAs has already led to significant conceptual shifts in our understanding of the bacterial cell wall. nih.govnih.gov By providing a direct means to visualize active peptidoglycan synthesis, these probes have moved the field beyond static models to a more dynamic view of cell wall growth and remodeling. nih.gov

One of the key conceptual advances has been the direct visualization of the spatial organization of cell wall synthesis. nih.gov For example, the observation of hoop-like insertion patterns in E. coli and defined zones of growth in other bacteria has provided strong evidence for a highly structured and regulated process, challenging earlier models of diffuse, random insertion. nih.gov These findings have spurred new research into the molecular machinery that controls the localization of peptidoglycan synthesis.

HADA labeling has also been instrumental in revealing the diversity of growth patterns among different bacterial species. nih.gov From the polar growth of actinomycetes to the septal and peripheral growth of cocci, FDAAs have provided a universal tool to study these varied morphogenetic programs. nih.gov This has fostered a greater appreciation for the adaptability of the cell wall synthesis machinery and its role in generating the vast array of bacterial shapes.

Furthermore, pulse-chase experiments using multiple FDAA colors have provided unprecedented insights into the dynamics of cell wall turnover and the concept of cell wall age. nih.gov This has been particularly important in understanding the growth of mycobacteria, where asymmetric growth and the inheritance of old and new cell wall material have implications for cell fate. tocris.com

Looking forward, the continued application of HADA and the development of more sophisticated probes will undoubtedly drive further conceptual advances. The ability to correlate the dynamics of cell wall synthesis with other cellular processes at the nanoscale will provide a more holistic understanding of bacterial physiology. This knowledge is not only of fundamental scientific importance but is also critical for the development of new strategies to combat bacterial infections. nih.gov

Q & A

Basic Research Questions

Q. How should HADA Hydrochloride stock solutions be prepared and stored to ensure optimal activity?

  • Methodological Answer : Prepare a 100 mM stock solution by dissolving this compound powder in DMSO (112.5 mg/mL, 342.2 mM) using brief sonication to ensure homogeneity. Aliquot and store at -20°C in light-protected vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, as this may reduce fluorescence efficacy .

Q. What is the recommended protocol for bacterial peptide聚糖 labeling using this compound?

  • Methodological Answer : Add HADA to bacterial cultures at 0.2–2 mM (optimize via pre-experiments for species-specific growth rates). Incubate for 30 seconds to 15 minutes, depending on bacterial growth phase. Wash cells twice with buffer (e.g., PBS or LB) to remove unincorporated HADA. Fix cells with 1.6% paraformaldehyde for 10 minutes before imaging. Use fluorescence microscopy with 405 nm excitation and 450–460 nm emission filters .

Q. How do pH conditions affect HADA fluorescence during imaging?

  • Methodological Answer : HADA fluorescence intensity is pH-dependent. Optimal brightness is achieved at pH ≥7.0. In acidic conditions (pH <7), fluorescence is negligible. Always resuspend cells in neutral buffers (e.g., PBS) before imaging and confirm buffer pH using calibrated equipment .

Advanced Research Questions

Q. How can researchers resolve inconsistent HADA staining patterns across bacterial species or growth phases?

  • Methodological Answer : Inconsistencies may arise from variations in peptidoglycan synthesis rates or DD/LD-transpeptidase activity. Perform kinetic studies by varying HADA incubation times (e.g., 30 sec to 60 min) and concentrations. Validate using control strains with known peptidoglycan synthesis defects. Combine with genetic tools (e.g., transpeptidase knockouts) to confirm specificity .

Q. What strategies enable quantitative analysis of HADA incorporation in bacterial cell walls?

  • Methodological Answer : Use fluorescence microscopy with calibrated exposure settings (e.g., 1 sec for DAPI channel) and image analysis software (e.g., ImageJ) to measure integrated fluorescence intensity per cell. Normalize signals to cell area or volume. For bulk measurements, employ flow cytometry with standardized gates. Include unstained controls to subtract background fluorescence .

Q. How can HADA be combined with other fluorescent probes for multi-channel imaging?

  • Methodological Answer : Pair HADA (blue channel) with green/red fluorescent markers (e.g., GFP, mCherry) using sequential imaging to avoid spectral overlap. Optimize fixation protocols to preserve both HADA and secondary probes. For live-cell imaging, use low-light settings to minimize phototoxicity and confirm compatibility with bacterial viability .

Q. What experimental designs are recommended for studying peptidoglycan dynamics during bacterial cell division?

  • Methodological Answer : Synchronize bacterial cultures (e.g., using temperature-sensitive mutants or chemical inhibitors) and pulse-label with HADA at specific cell cycle stages. Perform time-lapse microscopy with agarose pads to maintain aerobic conditions. Analyze septum-specific fluorescence intensity changes to map peptidoglycan remodeling kinetics .

Q. How can researchers validate minimal physiological disruption by HADA in live bacterial studies?

  • Methodological Answer : Compare growth curves (OD600) of HADA-treated and untreated cultures. Assess viability via colony-forming unit (CFU) counts post-staining. For species with slow growth (e.g., Mycobacterium), extend monitoring to 24–48 hours. Use membrane integrity dyes (e.g., propidium iodide) to confirm no cell lysis during staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.